molecular formula C10H17N3O B13866626 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine

4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine

Cat. No.: B13866626
M. Wt: 195.26 g/mol
InChI Key: PYCKNSCZLMWYRG-UHFFFAOYSA-N
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Description

4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The oxadiazole ring, in particular, is known for its biological activity and has been studied for its potential therapeutic applications.

Preparation Methods

The synthesis of 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes the following steps:

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring is then alkylated with an appropriate alkylating agent to introduce the piperidine moiety.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxadiazole ring is substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways within cells. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxadiazole and piperidine rings, which confer both stability and biological activity, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-methyl-5-(2-piperidin-4-ylethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-8-12-13-10(14-8)3-2-9-4-6-11-7-5-9/h9,11H,2-7H2,1H3

InChI Key

PYCKNSCZLMWYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CCC2CCNCC2

Origin of Product

United States

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